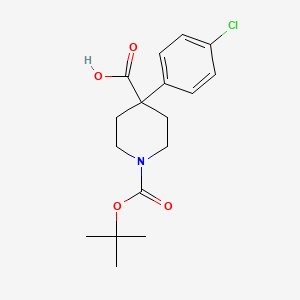

1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid

Übersicht

Beschreibung

1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a 4-chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 4-chlorophenyl group, often using a halogenation reaction.

Addition of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Amide Bond Formation at the Carboxylic Acid Group

The carboxylic acid moiety undergoes condensation reactions with amines to form amides, a critical step in pharmaceutical synthesis.

Example reaction (from AKT inhibitor development):

The compound reacts with tetrahydroisoquinoline derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. After Boc deprotection, the intermediate forms bioactive amides .

This reaction demonstrates high efficiency under mild conditions, enabling modular drug discovery workflows.

Boc Deprotection to Generate Free Amines

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, exposing the piperidine nitrogen for further functionalization.

Typical protocol :

Treatment with 4 M HCl in ethyl acetate at room temperature for 24 h achieves quantitative deprotection . Trifluoroacetic acid (TFA) in dichloromethane is also effective .

Impact on downstream applications :

- Enables conjugation with electrophiles (e.g., sulfonylation, alkylation).

- Critical for synthesizing kinase inhibitors targeting AKT isoforms .

Nucleophilic Substitution at the Chlorophenyl Group

While direct evidence is limited in cited literature, analogous compounds undergo aromatic substitution at the para-chlorine position. Theoretical reactivity suggests potential for:

- Suzuki coupling with boronic acids (Pd catalysis).

- SNAr reactions with strong nucleophiles (e.g., amines, thiols).

Comparative reactivity table :

| Substituent | Reaction Type | Catalyst/Reagents | Outcome |

|---|---|---|---|

| 4-Cl | Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME | Biaryl derivatives |

| 4-Cl | Amination | CuI, L-proline, K₂CO₃, DMSO | 4-Aminophenyl analogs |

Note: Specific experimental data for this compound requires further validation.

Participation in Multicomponent Reactions

The carboxylic acid and Boc-protected amine enable use in Ugi or Passerini reactions, though explicit examples are undocumented in reviewed sources.

Key Research Findings

- AKT Inhibitor Synthesis : The compound served as a key intermediate in pan-AKT inhibitors showing IC₅₀ values of 32.9–66.6 nM against AKT1 .

- Selectivity Challenges : Derivatives exhibited off-target inhibition of PKA and p70S6K due to structural homology in kinase ATP-binding pockets .

- Crystallographic Data : Analogous Boc-piperidine carboxylic acids adopt chair conformations, with hydrogen-bonded networks stabilizing solid-state structures .

Wissenschaftliche Forschungsanwendungen

1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group, while the 4-chlorophenyl group may interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(Tert-butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid: Lacks the chlorine atom, which may affect its reactivity and interactions.

1-(Tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid: Contains a fluorine atom instead of chlorine, which can influence its chemical properties and biological activity.

Uniqueness

1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which can enhance its hydrophobic interactions and potentially increase its binding affinity to certain molecular targets. This makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

1-(Tert-butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid, often abbreviated as Boc-4-Cl-Pip-4-CA, is a piperidine derivative that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group, a chlorobenzyl moiety, and a carboxylic acid functional group, which contribute to its reactivity and interaction with biological targets.

The synthesis of Boc-4-Cl-Pip-4-CA typically involves several key steps:

- Protection of Piperidine : The piperidine ring is protected with a Boc group to prevent unwanted reactions.

- Introduction of Chlorobenzyl Group : The protected piperidine is reacted with 4-chlorobenzyl chloride in the presence of a base.

- Carboxylation : The intermediate compound undergoes carboxylation to introduce the carboxylic acid functional group.

This compound's molecular formula is , and its structure is significant for its biological activity, particularly in enzyme inhibition and receptor interactions .

Enzyme Inhibition

Boc-4-Cl-Pip-4-CA has shown promising activity as an inhibitor of various enzymes:

- Acetylcholinesterase (AChE) : This compound exhibits strong inhibitory effects against AChE, which is crucial for the treatment of conditions like Alzheimer's disease. Studies indicate that similar piperidine derivatives have been effective in modulating cholinergic activity .

- Urease : The compound also demonstrates significant urease inhibitory activity, which can be beneficial in treating infections caused by urease-producing bacteria .

Antibacterial Activity

Research has indicated that compounds related to Boc-4-Cl-Pip-4-CA possess moderate to strong antibacterial properties against various strains, including:

- Salmonella typhi

- Bacillus subtilis

These findings suggest potential applications in developing new antibacterial agents .

Binding Affinity Studies

Docking studies have revealed that Boc-4-Cl-Pip-4-CA interacts favorably with biological macromolecules, indicating its potential as a lead compound in drug design. Binding interactions with bovine serum albumin (BSA) have also been assessed, showing pharmacological effectiveness that could translate into therapeutic applications .

Case Studies and Research Findings

The mechanism by which Boc-4-Cl-Pip-4-CA exerts its biological effects is primarily through its interactions with specific enzymes and receptors. The presence of the Boc group enhances stability and solubility, while the chlorobenzyl moiety contributes to binding affinity. This combination allows the compound to effectively inhibit enzyme activity and interact with biological targets .

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-10-8-17(9-11-19,14(20)21)12-4-6-13(18)7-5-12/h4-7H,8-11H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPSYFHQUVHQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647626 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644981-94-2 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.